molecular formula C20H18N4O3 B2523539 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzofuran-2-carboxamide CAS No. 2034317-32-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzofuran-2-carboxamide

Cat. No.: B2523539
CAS No.: 2034317-32-1
M. Wt: 362.389
InChI Key: UTRKHHIFYAXKTA-SHTZXODSSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzofuran-2-carboxamide (CAS 2034317-32-1) is a synthetic organic compound with a molecular formula of C20H18N4O3 and a molecular weight of 362.39 g/mol . This chemically complex molecule features a trans-configured cyclohexyl core linked to a benzofuran carboxamide group and a 3-cyanopyrazinyl ether moiety, a structural motif found in compounds investigated for their role as potent and selective antagonists of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . The MRGPRX2 receptor is primarily expressed on mast cells and is recognized as a key player in immunoglobulin-independent degranulation, mediating responses in chronic refractory pruritus, allergic contact dermatitis, and other inflammatory conditions . As such, this compound holds significant research value in immunology and pharmacology for exploring mast cell biology and developing potential therapeutic pathways for histamine-independent itch, chronic urticaria, and rosacea . Researchers can utilize this high-purity compound as a critical tool molecule for in vitro binding assays, functional cellular studies, and investigating signaling pathways related to MRGPRX2 activation and inhibition. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c21-12-16-20(23-10-9-22-16)26-15-7-5-14(6-8-15)24-19(25)18-11-13-3-1-2-4-17(13)27-18/h1-4,9-11,14-15H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRKHHIFYAXKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure and potential biological activities. This compound is under investigation for its pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : Approximately 342.4154 g/mol
  • CAS Number : 2034203-74-0

The compound features a cyclohexyl group with a cyanopyrazinyl ether and a benzofuran carboxamide moiety. This unique structure contributes to its diverse biological activities.

Preliminary studies suggest that this compound may interact with various biological targets, influencing pathways related to neuroprotection and antioxidant activity. The exact mechanisms are still under investigation, but potential interactions include:

  • Modulation of NMDA receptor activity
  • Scavenging of reactive oxygen species (ROS)

These interactions indicate a potential for neuroprotective effects against excitotoxicity and oxidative stress.

Neuroprotective Effects

A study focused on related benzofuran derivatives demonstrated significant neuroprotective and antioxidant effects. Compounds similar to this compound exhibited protection against NMDA-induced neuronal damage at concentrations around 100 μM. Among these derivatives, certain substitutions were found to enhance neuroprotective efficacy, suggesting that structural modifications can significantly influence biological activity .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Similar compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation in neuronal tissues. Such activities are crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative disorders .

Comparative Studies

A comparative analysis of various benzofuran derivatives has highlighted the significance of specific functional groups in enhancing biological activity. For instance, compounds with methyl or hydroxyl substitutions exhibited greater neuroprotective effects compared to their unsubstituted counterparts. This finding underscores the importance of structure-activity relationships (SAR) in drug design.

CompoundSubstitutionNeuroprotective Efficacy
1f-CH3High
1j-OHModerate
ControlNoneLow

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves multi-step organic synthesis techniques, which include:

  • Formation of the cyanopyrazinyl intermediate.
  • Functionalization of the cyclohexyl ring.
  • Coupling with benzofuran derivatives.

These synthetic routes are critical for obtaining high yields and purity levels necessary for pharmacological evaluation.

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compounds in this family share the (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl backbone. Divergence occurs in the substituent attached to the cyclohexylamine:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzofuran-2-carboxamide (Target) Benzofuran-2-carboxamide C22H20N4O3 396.4 (calc.) Benzofuran ring enhances aromatic stacking; carboxamide improves solubility
N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide Benzamide C19H20N4O2 336.4 (calc.) Simpler structure; lower molecular weight; commercial availability
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide 1-methyl-1H-imidazole-4-sulfonamide C15H18N6O3S 362.4 Sulfonamide group increases acidity; potential for stronger hydrogen bonding
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide 2-(1H-pyrrol-1-yl)acetamide C17H19N5O2 325.4 Pyrrole moiety may enhance lipophilicity; smaller substituent
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide C19H18N4O4 366.4 Dioxole ring improves metabolic stability; electron-rich aromatic system

Functional Group Impact on Properties

  • Benzofuran vs. Benzamide (Target vs. ) : The benzofuran ring in the target compound adds rigidity and aromatic surface area compared to the simpler benzamide in , which may improve target binding but reduce solubility.
  • Sulfonamide vs. Carboxamide ( vs. Target) : The sulfonamide group in introduces a stronger acidic proton (pKa ~1-2) compared to the carboxamide (pKa ~8-10), affecting ionization and membrane permeability.
  • Pyrrole vs. Dioxole ( vs.

Q & A

Q. Table 1: Synthetic Route Optimization

Step Reagents/Conditions Yield Purity
Cyclohexyl coreCyclohexene oxide, H₂O/H⁺75%90%
Cyanopyrazinyl ether3-Cyanopyrazin-2-ol, K₂CO₃/DMF60%85%
Amide couplingHATU, DIPEA, DCM80%95%

Q. Table 2: Structural Modifications and Bioactivity

Analog Δ logP IC₅₀ (µM) Target
Pyrazine-benzofuran (parent)+0.02.5Kinase X
Thiophene-benzofuran-0.315.0Non-specific
Difluorobenzo substitution+0.71.8Kinase X mutant

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